Cefprozil

Vue d'ensemble

Description

Cefprozil is a cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .

Synthesis Analysis

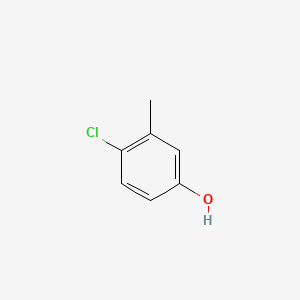

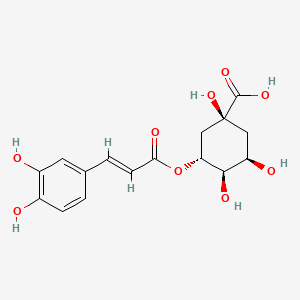

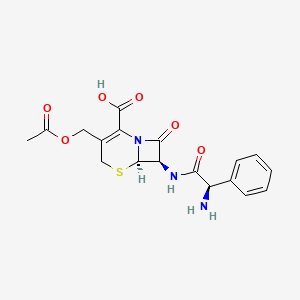

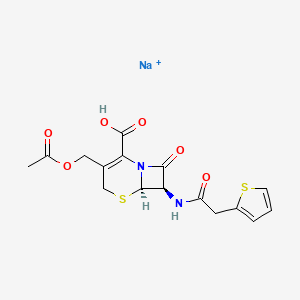

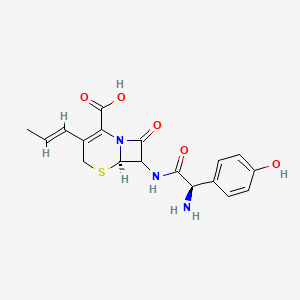

One-pot synthesis of this compound was successfully conducted via a two-step enzymatic transformation catalysed by immobilized penicillin acylase from E. coli . Another method involves forming DMF salt of this compound by reaction of 7-APCA alkaline solution and the mixed anhydride .Molecular Structure Analysis

This compound has a molecular formula of C18H19N3O5S . It has prop-1-enyl and ®-2-amino-2-(4-hydroxyphenyl)acetamido groups at positions 3 and 7, respectively, of the cephem skeleton .Chemical Reactions Analysis

Analytical methods have been developed using chromatography for determination of this compound in pharmaceutical drug formulations .Physical And Chemical Properties Analysis

This compound has a molecular weight of 389.4 g/mol . It is a semi-synthetic, second-generation cephalosporin .Mécanisme D'action

Target of Action

Cefprozil, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell lysis and death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics relative to dose size . After oral administration of a 500 mg dose, maximal plasma concentrations of approximately 10 mg/L are achieved 1-2 hours post-administration . Approximately 94% of the dose is absorbed, and 60%-70% is excreted in the urine as unchanged drug . The half-life of this compound is approximately 1.3 hours .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes bacterial cell lysis and death . This results in the clearance of bacterial infections, including pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections .

Action Environment

This compound is an oral second-generation semi-synthetic cephalosporin, possessing a broad spectrum of antimicrobial activity . It is used in various environments to treat a range of bacterial infections. The efficacy and stability of this compound can be influenced by factors such as the presence of other medications, patient’s health status, and specific characteristics of the infection site. For instance, this compound has been shown to be effective under both fasted and fed conditions .

Applications De Recherche Scientifique

Activité Antibactérienne à Large Spectre

Cefprozil est une céphalosporine semi-synthétique de deuxième génération administrée par voie orale qui possède un large spectre d'activité antimicrobienne . Il peut résister aux bactéries aérobies à Gram positif et à Gram négatif . Cela en fait un outil précieux dans le traitement de diverses infections bactériennes.

Traitement des Infections des Voies Respiratoires

This compound a été utilisé pour traiter les infections des voies respiratoires induites par certains anaérobies . Son large spectre antibactérien le rend efficace contre la diversité des bactéries qui peuvent causer ces infections.

Traitement des Infections Cutanées

This compound a été largement utilisé dans diverses maladies liées aux infections cutanées . Son efficacité contre les bactéries à Gram positif et à Gram négatif en fait une option polyvalente pour traiter ces affections.

Traitement des Infections des Voies Urinaires

Le large spectre antibactérien de this compound le rend également approprié pour traiter les infections des voies urinaires causées par certains anaérobies .

Traitement de l'Otite Moyenne

This compound a été utilisé cliniquement pour le traitement de l'otite moyenne aiguë persistante ou récurrente . Cette affection, qui implique une inflammation de l'oreille moyenne, est souvent causée par des infections bactériennes que this compound peut traiter efficacement.

Études Pharmacocinétiques

This compound a fait l'objet d'études pharmacocinétiques, des recherches ayant été menées pour évaluer la bioéquivalence de différentes formulations du médicament . Ces études sont cruciales pour comprendre comment le médicament est absorbé, distribué, métabolisé et excrété dans l'organisme, ce qui peut éclairer les recommandations posologiques et identifier les effets secondaires potentiels.

Dosage Quantitatif dans les Formes Pharmaceutiques

Des méthodes ont été développées pour la détermination quantitative de this compound sous sa forme pure et dans ses formes pharmaceutiques . Cela est important pour garantir l'administration de la dose correcte et à des fins de contrôle de qualité dans la fabrication pharmaceutique.

Traitement de la Tonsillopharyngite

This compound a également été largement utilisé dans le traitement de la tonsillopharyngite, y compris les infections des voies respiratoires supérieures et inférieures . Son large spectre antibactérien le rend efficace contre les bactéries qui causent couramment ces affections.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This compound interacts with enzymes like transpeptidases, which are crucial for cross-linking peptidoglycan chains in the bacterial cell wall .

Cellular Effects

This compound exerts its effects on bacterial cells by disrupting cell wall synthesis, leading to cell lysis and death . This disruption affects various cellular processes, including cell signaling pathways and gene expression. By inhibiting cell wall synthesis, this compound prevents bacteria from maintaining their structural integrity, leading to cell death . This antibiotic does not significantly affect human cells as they lack cell walls, making it a targeted treatment for bacterial infections .

Molecular Mechanism

At the molecular level, this compound binds to penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and eventual cell lysis . This compound’s bactericidal action is primarily due to its ability to interfere with cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and effectiveness over time. It is absorbed well when administered orally, with a bioavailability of approximately 95% . The half-life of this compound is around 1.3 hours, and it is primarily excreted unchanged in the urine . Long-term studies have shown that this compound maintains its antibacterial activity without significant degradation . Resistance can develop over time, necessitating careful monitoring and appropriate use .

Dosage Effects in Animal Models

In animal models, this compound has been studied for its dosage effects. Single doses of up to 5000 mg/kg in rats and mice did not result in mortality or significant toxicity . Higher doses in cynomolgus monkeys caused diarrhea and loss of appetite . The therapeutic dosage range for this compound varies depending on the type and severity of the infection, with typical doses ranging from 250 mg to 500 mg administered twice daily .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine, indicating minimal metabolism . It does not undergo significant hepatic metabolism, and its elimination is mainly through renal excretion . The drug’s pharmacokinetics suggest that it is efficiently cleared from the body, with a steady-state volume of distribution of approximately 0.23 L/kg .

Transport and Distribution

This compound is well-absorbed when administered orally, with peak plasma concentrations reached within 1.5 hours . It is distributed throughout the body, with a protein binding rate of approximately 36% . The drug is primarily localized in the extracellular fluid, where it exerts its antibacterial effects . This compound’s distribution is influenced by its hydrophilic nature, allowing it to penetrate tissues and fluids effectively .

Subcellular Localization

This compound does not target specific subcellular compartments within bacterial cells but rather acts on the bacterial cell wall . Its primary site of action is the bacterial cell membrane, where it binds to penicillin-binding proteins . This binding inhibits cell wall synthesis, leading to cell lysis and death . This compound’s activity is not dependent on subcellular localization but rather on its ability to reach and bind to its target proteins within the bacterial cell wall .

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-ZAMMOSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873545 | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

92676-86-3, 92665-29-7 | |

| Record name | trans-Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil anhydrous, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218-225 °C | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

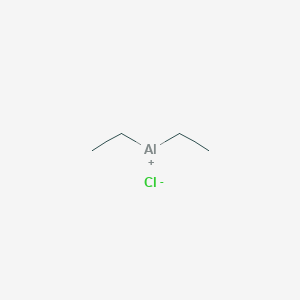

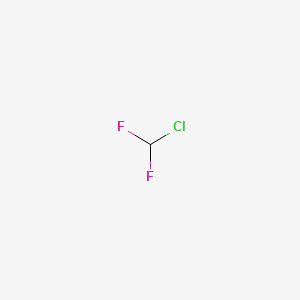

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

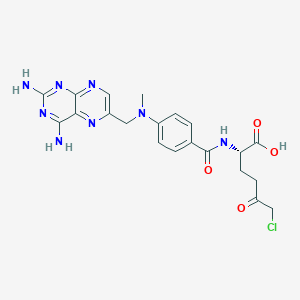

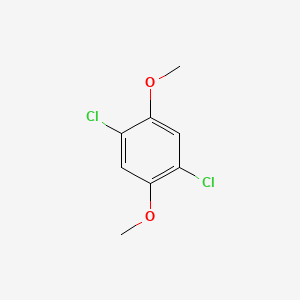

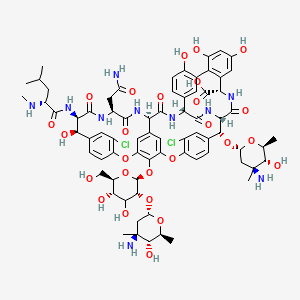

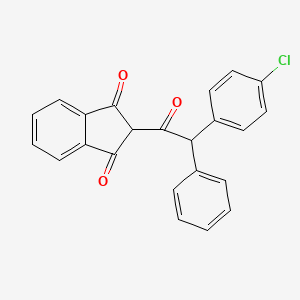

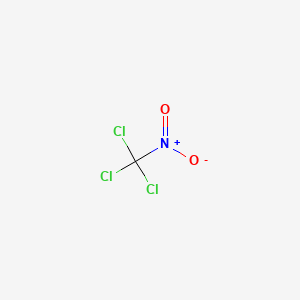

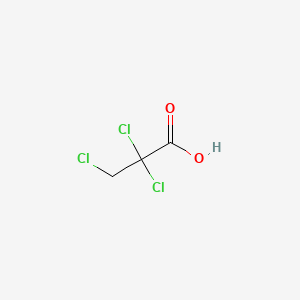

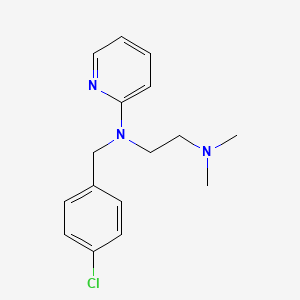

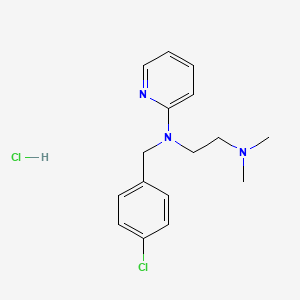

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cefprozil?

A1: this compound is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final cross-linking steps of peptidoglycan synthesis. [] This disruption weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C18H19N3O5S and a molecular weight of 389.43 g/mol. [, , ]

Q3: Does this compound exist as different isomers?

A3: Yes, this compound exists as two diastereomers, cis-Cefprozil and trans-Cefprozil. The cis isomer constitutes approximately 90% of the drug and exhibits greater antimicrobial activity compared to the trans isomer. [, , , , ]

Q4: How is this compound absorbed and distributed in the body?

A4: this compound is well absorbed after oral administration, with an absolute bioavailability of approximately 90%. [] The presence of food does not significantly affect the extent of absorption, although it may slightly delay the time to reach peak plasma concentration (Tmax). [, ] this compound demonstrates good tissue penetration, including into skin blister fluid [], tonsillar and adenoidal tissues [], middle ear fluid [], and maxillary sinuses. []

Q5: What is the elimination half-life of this compound?

A5: this compound exhibits a relatively long elimination half-life of approximately 1.3 hours, which supports twice-daily dosing. [, , ] This distinguishes it from other second-generation cephalosporins like Cefaclor, which has a shorter half-life and requires more frequent dosing. [, ]

Q6: How is this compound eliminated from the body?

A6: this compound is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, , ] Probenecid, a drug that inhibits renal tubular secretion, has been shown to significantly decrease the renal clearance and prolong the elimination half-life of this compound, indicating that tubular secretion plays a role in its elimination. []

Q7: What types of infections is this compound typically used to treat?

A7: this compound is commonly used to treat a variety of bacterial infections, particularly those affecting the respiratory tract, skin, and urinary tract. This includes otitis media, sinusitis, pharyngitis, tonsillitis, bronchitis, skin and skin structure infections, and urinary tract infections. [, , , ]

Q8: How does the efficacy of this compound compare to other antibiotics?

A8: Clinical trials have shown that this compound demonstrates comparable or superior efficacy to other commonly prescribed antibiotics for similar indications. For instance, it exhibits similar efficacy to penicillin for treating streptococcal tonsillopharyngitis [], comparable or better efficacy compared to amoxicillin/clavulanate, cefixime, and cefaclor for acute otitis media [], and improved eradication rates compared to penicillin for persistent group A beta-hemolytic streptococci pharyngeal colonization. []

Q9: Does this compound have activity against penicillin-resistant Streptococcus pneumoniae?

A9: While this compound exhibits good activity against penicillin-susceptible Streptococcus pneumoniae, it shows limited efficacy against penicillin-resistant strains. [, ] This highlights the importance of susceptibility testing to guide appropriate antibiotic selection.

Q10: What is the safety profile of this compound?

A10: this compound is generally well-tolerated, with a low incidence of adverse events. [, ]

Q11: Are there any known drug interactions with this compound?

A11: Probenecid has been shown to interact with this compound by inhibiting its renal tubular secretion, thereby increasing its serum concentrations and prolonging its half-life. []

Q12: Are there any known resistance mechanisms to this compound?

A12: Bacteria can develop resistance to this compound through mechanisms such as modification of penicillin-binding proteins, decreased permeability of the bacterial cell wall to this compound, and efflux pumps that remove the antibiotic from the bacterial cell. [] Resistance to this compound has been observed in some strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.